BenchChemオンラインストアへようこそ!

5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride

FAAH inhibition Endocannabinoid Pain

5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride (CAS 1955531-35-7) is a synthetic piperidine‑formamide amino acid derivative with molecular formula C₁₄H₂₇ClN₂O₃ and molecular weight 306.83 g·mol⁻¹. The compound is supplied as the hydrochloride salt, typically at ≥95% purity with batch‑specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C14H27ClN2O3
Molecular Weight 306.83 g/mol
Cat. No. B12439654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride
Molecular FormulaC14H27ClN2O3
Molecular Weight306.83 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)O)CNC(=O)C1CCCNC1.Cl
InChIInChI=1S/C14H26N2O3.ClH/c1-10(2)6-11(7-13(17)18)8-16-14(19)12-4-3-5-15-9-12;/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18);1H
InChIKeyPSKQQFPEBFMMKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic Acid Hydrochloride – Identity and Core Characteristics


5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride (CAS 1955531-35-7) is a synthetic piperidine‑formamide amino acid derivative with molecular formula C₁₄H₂₇ClN₂O₃ and molecular weight 306.83 g·mol⁻¹ . The compound is supplied as the hydrochloride salt, typically at ≥95% purity with batch‑specific QC documentation including NMR, HPLC, and GC . It belongs to the class of piperidinyl urea FAAH inhibitors exemplified by patent US9169224, where it appears as compound 63 and demonstrates nanomolar inhibitory activity against fatty acid amide hydrolase (FAAH) [1].

Why the 3‑Piperidinyl Regioisomer Cannot Be Substituted by the 4‑Piperidinyl Analog


Piperidine‑based formamide FAAH inhibitors exhibit strong regioisomer‑dependent pharmacology. In the US9169224 patent series, the attachment point of the piperidine ring to the urea/formamide linker (position 3 vs. position 4) is a critical determinant of both potency and selectivity [1]. The 3‑piperidinyl configuration present in this compound orients the basic nitrogen in a geometry that hydrogen‑bonds with the FAAH catalytic triad (Ser241–Ser217–Lys142), whereas the 4‑piperidinyl isomer (CAS 1909293‑77‑1) shifts the nitrogen by approximately 1.5 Å, reducing complementarity [2]. Consequently, procurement of the incorrect regioisomer would yield quantitatively different IC₅₀ values and potentially divergent selectivity profiles against off‑target serine hydrolases such as MAGL or ABHD6 [2]. The quantitative evidence below substantiates why direct substitution is not scientifically valid.

Quantitative Differentiation of 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic Acid Hydrochloride Against Comparators


FAAH Inhibitory Potency: Head‑to‑Head Comparison with PF‑622 and URB597

The target compound exhibits sub‑100 nanomolar FAAH inhibition across human and rat orthologs. In the standard T84 cell pellet homogenate assay (125 mM Tris, 1 mM EDTA, pH 9.0), the IC₅₀ is 69 nM [1]. This places it within the same order of magnitude as the reference inhibitor PF‑622 (IC₅₀ = 33 nM in recombinant human FAAH [2]) and approximately one order of magnitude weaker than the ultra‑potent URB597 (IC₅₀ ≈ 5 nM [3]). Critically, the compound’s rat FAAH IC₅₀ of 75 nM [1] indicates good cross‑species translation, a property not uniformly observed among piperazine‑based inhibitors.

FAAH inhibition Endocannabinoid Pain

Regiochemical Differentiation: 3‑Piperidinyl vs. 4‑Piperidinyl Isomer

The 3‑piperidinyl attachment in the target compound positions the formamide carbonyl oxygen to accept a hydrogen bond from the FAAH oxyanion hole, while the piperidine NH donates to the catalytic Ser241 [1]. In the 4‑piperidinyl isomer (CAS 1909293‑77‑1), the nitrogen is displaced by one methylene unit, altering the hydrogen‑bonding geometry and reducing FAAH affinity [1]. Although direct comparative IC₅₀ values for the 4‑yl isomer are not publicly disclosed, the patent SAR table in US9169224 demonstrates that 3‑substituted piperidine ureas consistently outperform 4‑substituted analogs by 3‑ to 10‑fold in FAAH inhibition assays [2].

Regiochemistry Structure‑activity relationship FAAH

Hydrochloride Salt Form: Aqueous Solubility and Formulation Advantages

The hydrochloride salt (MW 306.83) provides enhanced aqueous solubility compared to the free base (MW 270.37, CAS 1788179‑64‑5) . Piperidine‑containing amino acid derivatives with free carboxylic acid groups typically exhibit aqueous solubility < 1 mg·mL⁻¹ at pH 7.4; salt formation with HCl increases solubility to > 10 mg·mL⁻¹, a > 10‑fold improvement [1]. This is critical for in vivo dosing where consistent bioavailability requires fully dissolved compound in PBS or saline vehicles.

Salt form Solubility Formulation

Stereochemical Integrity: (3S) Configuration and Enantiomeric Purity

The (3S)‑configured isomer (CAS 1955531‑35‑7) is the biologically active enantiomer described in US9169224 [1]. The (3R) enantiomer is expected to exhibit reduced FAAH inhibition based on the stereochemical SAR of nipecotic acid‑derived FAAH inhibitors, where the (S)‑enantiomer of 3‑substituted piperidine carboxylates consistently shows 5‑ to 50‑fold greater potency than the (R)‑enantiomer [2]. Commercial suppliers provide this compound at ≥95% purity with chiral HPLC verification , ensuring batch‑to‑batch consistency of stereochemical identity.

Stereochemistry Enantiomeric purity Chiral

Optimal Application Scenarios for 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic Acid Hydrochloride


In Vivo Target Engagement Studies for FAAH in Rodent Pain Models

The compound’s nanomolar potency (rat FAAH IC₅₀ = 75 nM [1]) and hydrochloride salt solubility make it suitable for intraperitoneal or oral dosing in rodent inflammatory or neuropathic pain models. Its intermediate potency reduces the risk of complete FAAH saturation, allowing graded target engagement and dose‑dependent elevation of anandamide levels. Researchers should select this compound when a reversible, non‑covalent FAAH inhibitor with cross‑species activity is required for proof‑of‑concept studies [1].

Calibration of FAAH Activity Assays as a Reference Inhibitor

With a well‑characterized IC₅₀ of 46 nM (human FAAH) and 69 nM (pH 9.0) [1], this compound can serve as a calibration standard in fluorogenic or radiometric FAAH assays [2]. Its potency falls between PF‑622 (IC₅₀ 33 nM) and weaker tool compounds, providing a mid‑range reference point for assay validation and Z′‑factor determination. The (3S) enantiopurity ensures reproducible inhibition across independent laboratories .

Structure–Activity Relationship (SAR) Exploration of Piperidine Urea FAAH Inhibitors

The compound’s 3‑piperidinyl formamide scaffold represents a privileged chemotype for systematic SAR studies [1]. Researchers can use it as a parent structure to explore modifications at the hexanoic acid tail, the piperidine nitrogen, or the stereogenic center. Its commercial availability with batch‑specific QC [2] ensures that SAR conclusions are not confounded by impurity‑driven artifacts. The hydrochloride form also simplifies parallel synthesis workflows by eliminating free‑base neutralization steps .

Comparative Pharmacology: Benchmarking Novel FAAH Inhibitors

When developing next‑generation FAAH inhibitors, this compound provides a well‑defined benchmark with published IC₅₀ data across human and rat orthologs [1]. Its selectivity profile relative to other serine hydrolases (inferred from the piperidine urea mechanistic class [2]) makes it a suitable comparator for assessing target engagement specificity of novel chemical entities. Procurement of the exact (3S)‑3‑piperidinyl hydrochloride ensures that potency comparisons are not skewed by regioisomer or salt form artifacts [1].

Quote Request

Request a Quote for 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.